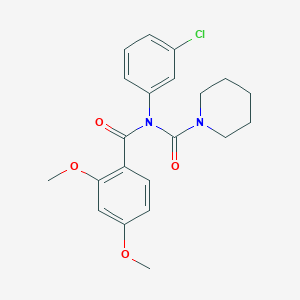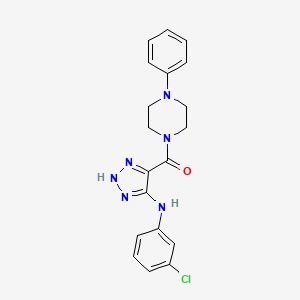
(5-((3-Chlorphenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19ClN6O and its molecular weight is 382.85. The purity is usually 95%.
BenchChem offers high-quality (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
CDK2-Hemmung: CDK2 (Cyclin-abhängige Kinase 2) ist ein Schlüsselregulator der Zellzyklusprogression. Die Hemmung von CDK2 zielt selektiv auf Tumorzellen ab. Die synthetisierten Derivate dieser Verbindung haben eine potente inhibitorische Aktivität gegen CDK2/Cyclin A2 gezeigt, die für die Proliferation von Krebszellen entscheidend ist . Diese Verbindungen könnten potenziell als neuartige CDK2-Inhibitoren für die Krebstherapie dienen.
Zytotoxische Aktivität: Mehrere Derivate zeigten überlegene zytotoxische Aktivitäten gegen Krebszelllinien, darunter MCF-7 (Brustkrebs) und HCT-116 (Dickdarmkrebs), mit IC50-Werten von 45 bis 97 nM bzw. 6 bis 99 nM. Eine moderate Aktivität wurde gegen HepG-2 (Leberzellkarzinom) Zellen beobachtet. Diese Ergebnisse deuten auf einen möglichen Einsatz in der zielgerichteten Chemotherapie hin .
Materialwissenschaften und organische Synthese
Jenseits der biologischen Anwendungen sind die Synthese und Reaktivität der Verbindung relevant:
Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in der Krebsforschung, antimikrobiellen Studien, Neuropharmakologie, Wirkstoffentwicklung und darüber hinaus ist. Ihre vielseitigen Anwendungen rechtfertigen weitere Untersuchungen und heben ihre potenziellen Auswirkungen auf verschiedene wissenschaftliche Disziplinen hervor . 🌟
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation. This suggests that our compound may also target similar proteins or pathways.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other active compounds, it may bind to its target protein and inhibit its function, leading to altered cellular processes .
Biochemical Pathways
By inhibiting CDK2, these compounds can halt cell cycle progression, which may lead to cell death in rapidly dividing cells, such as cancer cells .
Result of Action
The result of this compound’s action is likely dependent on its target and mode of action. If it indeed targets CDK2 or similar proteins, it could potentially halt cell cycle progression and induce cell death in certain cell types . This could have therapeutic implications, particularly in the treatment of diseases characterized by rapid cell division, such as cancer.
Eigenschaften
IUPAC Name |
[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c20-14-5-4-6-15(13-14)21-18-17(22-24-23-18)19(27)26-11-9-25(10-12-26)16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H2,21,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHSZRVAFRJTIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-Methylpropyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371221.png)
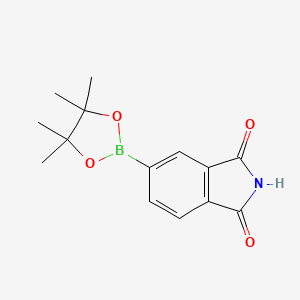
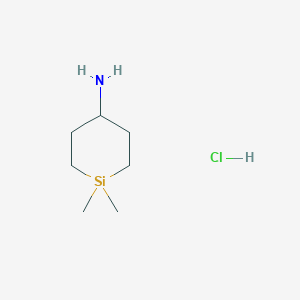
![2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2371227.png)
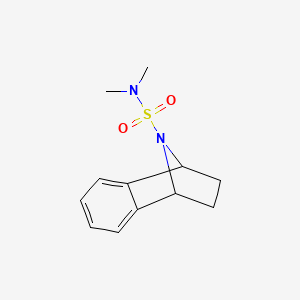
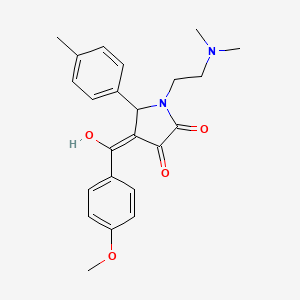

![N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371235.png)
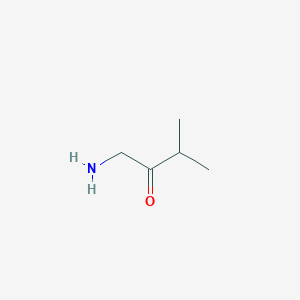
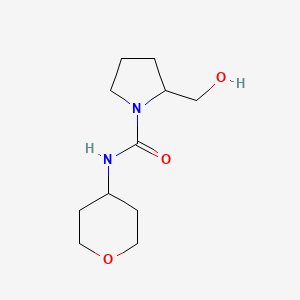
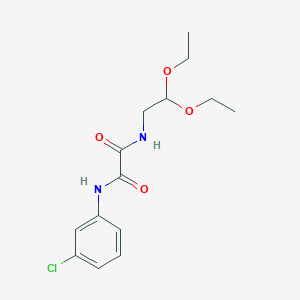

![2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B2371241.png)
